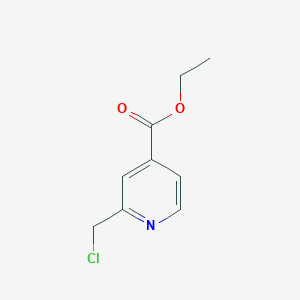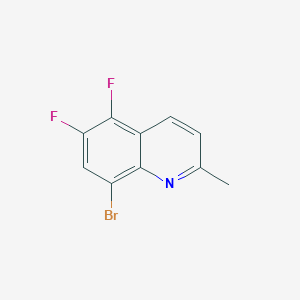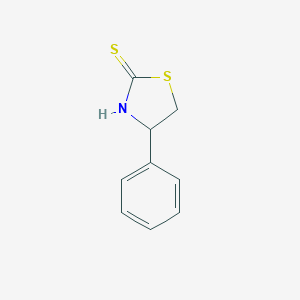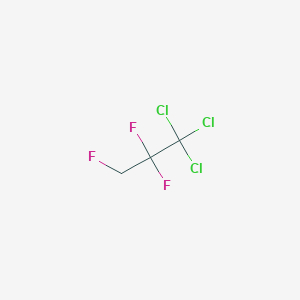
1,1,1-Trichloro-2,2,3-trifluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trichloro-2,2,3-trifluoropropane, also known as HCFC-123 or Freon 123, is a colorless gas that is widely used as a refrigerant and as a blowing agent in the production of foam insulation. HCFC-123 is a member of the family of hydrochlorofluorocarbons (HCFCs), which are a group of compounds that have been developed as alternatives to the more harmful chlorofluorocarbons (CFCs). HCFCs have a lower ozone depletion potential than CFCs, but they are still considered to be ozone-depleting substances and are being phased out under the Montreal Protocol.
作用機序
1,1,1-Trichloro-2,2,3-trifluoropropane is an ozone-depleting substance that contributes to the destruction of the ozone layer in the stratosphere. When released into the atmosphere, 1,1,1-Trichloro-2,2,3-trifluoropropane reacts with ozone (O3) and breaks it down into oxygen (O2) and chlorine monoxide (ClO). The chlorine monoxide can then react with other ozone molecules, creating a chain reaction that depletes the ozone layer.
生化学的および生理学的効果
1,1,1-Trichloro-2,2,3-trifluoropropane is not considered to be highly toxic, but it can cause irritation of the eyes, skin, and respiratory system. Long-term exposure to high concentrations of 1,1,1-Trichloro-2,2,3-trifluoropropane can cause damage to the liver, kidneys, and central nervous system. 1,1,1-Trichloro-2,2,3-trifluoropropane is also a greenhouse gas and contributes to global warming.
実験室実験の利点と制限
1,1,1-Trichloro-2,2,3-trifluoropropane has been used as a solvent in laboratory experiments, particularly in the electronics industry. It has several advantages over other solvents, including its low toxicity and high solvency power. However, 1,1,1-Trichloro-2,2,3-trifluoropropane is an ozone-depleting substance and is being phased out under the Montreal Protocol. Researchers are encouraged to use alternative solvents that are less harmful to the environment.
将来の方向性
As 1,1,1-Trichloro-2,2,3-trifluoropropane is being phased out, researchers are exploring alternative refrigerants and blowing agents that have lower ozone depletion potential and are less harmful to the environment. Some of the alternatives being studied include hydrofluorocarbons (HFCs), hydrocarbons (HCs), and natural refrigerants such as carbon dioxide (CO2) and ammonia (NH3). There is also ongoing research into the environmental and health effects of HCFCs and their alternatives, as well as the development of new technologies for refrigeration and insulation.
合成法
1,1,1-Trichloro-2,2,3-trifluoropropane is synthesized by reacting 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction produces 1,1,1-Trichloro-2,2,3-trifluoropropane and hydrochloric acid. The process is typically carried out in a batch reactor at high pressure and high temperature.
科学的研究の応用
1,1,1-Trichloro-2,2,3-trifluoropropane has been widely used as a refrigerant in air conditioning and refrigeration systems, as well as in foam insulation production. It has also been used as a solvent in the electronics industry. 1,1,1-Trichloro-2,2,3-trifluoropropane has been the subject of scientific research in a variety of fields, including atmospheric chemistry, toxicology, and environmental science.
特性
CAS番号 |
131211-71-7 |
|---|---|
製品名 |
1,1,1-Trichloro-2,2,3-trifluoropropane |
分子式 |
C3H2Cl3F3 |
分子量 |
201.4 g/mol |
IUPAC名 |
1,1,1-trichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-3(5,6)2(8,9)1-7/h1H2 |
InChIキー |
HXUSPOJBFARDNS-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)F |
正規SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)F |
同義語 |
1,1,1-Trichloro-2,2,3-trifluoropropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)
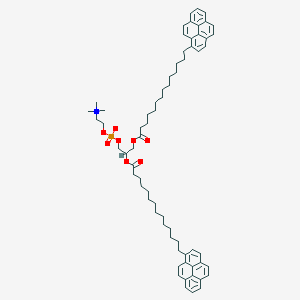
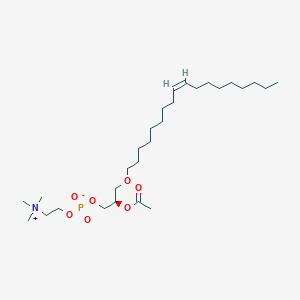
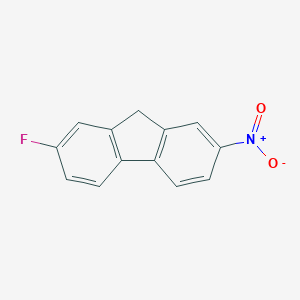
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
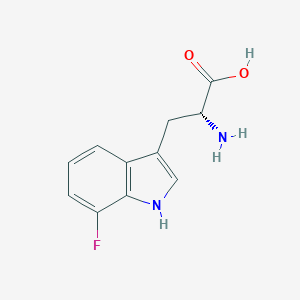
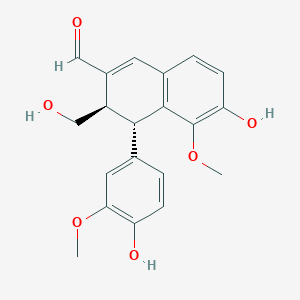
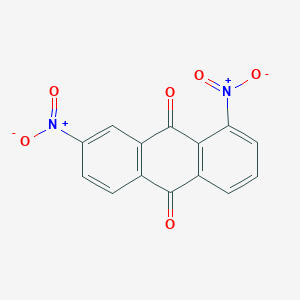
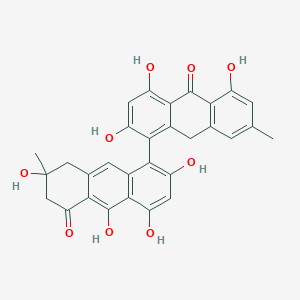
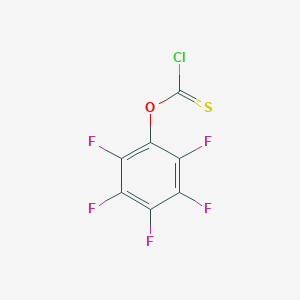
![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)
